molecular formula C5H5F3N2O B1444598 (5-(Trifluoromethyl)isoxazol-3-yl)methanamine CAS No. 1364678-08-9

(5-(Trifluoromethyl)isoxazol-3-yl)methanamine

Cat. No. B1444598
M. Wt: 166.1 g/mol
InChI Key: NXNMFIMTQQLGMC-UHFFFAOYSA-N
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Description

“(5-(Trifluoromethyl)isoxazol-3-yl)methanamine” is a chemical compound with the molecular formula C5H5F3N2O . It is a versatile substance used in scientific research and has unique structure and properties that make it suitable for various applications, including drug discovery and development, material synthesis, and catalysis.


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 .


Molecular Structure Analysis

The molecular structure of “(5-(Trifluoromethyl)isoxazol-3-yl)methanamine” is represented by the SMILES notation: NCC1=NOC(C(F)(F)F)=C1 .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

    • Application Summary : Aryl trifluoromethyl diazoalkanes and diazirines, which are similar to “(5-(Trifluoromethyl)isoxazol-3-yl)methanamine”, have been highlighted for their versatility in applications toward a wide range of synthetic transformations .
    • Methods of Application : These compounds are used as precursors of stabilized metal carbenes, i.e., donor−acceptor-substituted ones .
    • Results or Outcomes : The use of these compounds has led to the creation of new carbon−carbon and carbon−heteroatom bonds that would be difficult to reach otherwise .
    • Application Summary : Trifluoromethyl groups have gained considerable importance and have been widely used in many fields, including pharmaceuticals and agrochemicals .
    • Methods of Application : The trifluoromethyl group is incorporated into organic motifs via transition metal-mediated trifluoromethylation reactions .
    • Results or Outcomes : The incorporation of a trifluoromethyl group into a bioactive molecule modifies its physical and chemical properties, having significant consequences on its biological activity .
    • Application Summary : Aryl trifluoromethyl diazoalkanes and diazirines, which are similar to “(5-(Trifluoromethyl)isoxazol-3-yl)methanamine”, have become unique as reactants in synthetic methodology .
    • Methods of Application : These compounds are used as precursors of stabilized metal carbenes, i.e., donor−acceptor-substituted ones .
    • Results or Outcomes : The use of these compounds has led to the creation of new carbon−carbon and carbon−heteroatom bonds that would be difficult to reach otherwise .
    • Application Summary : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
    • Methods of Application : The trifluoromethyl group is incorporated into organic motifs via transition metal-mediated trifluoromethylation reactions .
    • Results or Outcomes : The incorporation of a trifluoromethyl group into a bioactive molecule modifies its physical and chemical properties, having significant consequences on its biological activity .

properties

IUPAC Name

[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNMFIMTQQLGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Trifluoromethyl)isoxazol-3-yl)methanamine

CAS RN

1364678-08-9
Record name [5-(trifluoromethyl)-1,2-oxazol-3-yl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6.26 g 3-(azidomethyl)-5-(trifluoromethyl)isoxazole in 100 mL 2-propanol were added 9.08 mL triethyl amine and 330 uL 1,3-propanedithiol. 2.45 g sodiumhydride were added portion wise and stirred at RT for 16 h. The reaction mixture was concentrated in vacuo. The residue was poured carefully into 180 mL 10% acetic acid and washed with diethyl ether/heptane mixture 1.1 (3×50 mL) The aqueous layer was basified with conc. NaOH to pH=12 (50 mL), saturated with NaCl and extracted with CH2Cl2 (3×250 mL). The combined organic layer was dried over Na2SO4, filtered off and concentrated in vacuo to yield 3.4 g of the title compound as yellow oil; LC-MS (UV peak area/ESI) 97.6%, 167.043 (M+H)+.
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
9.08 mL
Type
reactant
Reaction Step One
Quantity
330 μL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BA Chalyk, KV Hrebeniuk, YV Fil… - The Journal of …, 2019 - ACS Publications
A comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes is reported. One-pot metal-free [3 + 2] cycloaddition of CF 3 -…
Number of citations: 26 pubs.acs.org

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